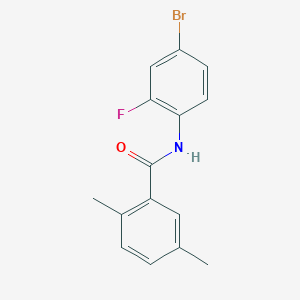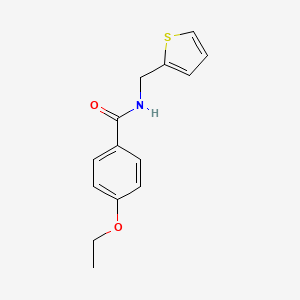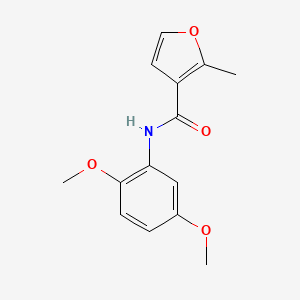![molecular formula C18H14N2O2 B5813653 N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
N-[2-(aminocarbonyl)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(aminocarbonyl)phenyl]-2-naphthamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. For “this compound”, these specific properties are not available in the searched resources .Mechanism of Action
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-2-naphthamide involves its inhibition of PARP, which is involved in the repair of DNA damage. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of DNA repair, induction of apoptosis, modulation of inflammation and immune response, and neuroprotection. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(aminocarbonyl)phenyl]-2-naphthamide is its potent inhibition of PARP, which makes it a useful tool for studying the role of PARP in various cellular processes. Additionally, its ability to sensitize cancer cells to DNA damage makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-2-naphthamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the exploration of its use in combination therapy with other drugs. Additionally, further studies are needed to better understand the mechanisms underlying its neuroprotective and anti-inflammatory effects.
Synthesis Methods
The synthesis of N-[2-(aminocarbonyl)phenyl]-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-aminobenzamide in the presence of a base, such as triethylamine. The resulting compound is then purified through a series of recrystallizations to yield a white crystalline solid with a melting point of 223-225°C.
Scientific Research Applications
N-[2-(aminocarbonyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment by sensitizing cancer cells to DNA damage. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as anti-inflammatory properties in models of sepsis and arthritis.
Safety and Hazards
properties
IUPAC Name |
N-(2-carbamoylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17(21)15-7-3-4-8-16(15)20-18(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHAZYWIRKMHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)

![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)



![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)